molecular formula C16H24O4 B6016649 diethyl 1,3-adamantanedicarboxylate

diethyl 1,3-adamantanedicarboxylate

Cat. No.: B6016649
M. Wt: 280.36 g/mol
InChI Key: LSRWOWJDQSYJAG-UHFFFAOYSA-N
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Description

Diethyl 1,3-adamantanedicarboxylate is a derivative of the versatile adamantane scaffold, which is renowned in medicinal chemistry for imparting significant lipophilicity and rigidity to molecules. This ester is primarily used as a key synthetic intermediate in organic and pharmaceutical research. It can be hydrolyzed to access 1,3-adamantanedicarboxylic acid, a compound with a reported melting point of 276-278 °C , or transesterified for further functionalization. The rigid, symmetrical structure of the adamantane core makes it a valuable building block in the development of novel compounds. Researchers leverage this scaffold to create molecules with potential activity against viral targets and for the treatment of neurological disorders, where the adamantane moiety is known to enhance blood-brain barrier permeability . Furthermore, adamantane derivatives are explored as inhibitors for various enzymes and in the synthesis of functional polymers and advanced materials. The diethyl ester group offers advantages in solubility and further chemical manipulation compared to the parent diacid. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

diethyl adamantane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-3-19-13(17)15-6-11-5-12(7-15)9-16(8-11,10-15)14(18)20-4-2/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRWOWJDQSYJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

1,3-Adamantanediacetate (ADA²⁻)
  • Structure : ADA²⁻ replaces the carboxylate groups of ADC²⁻ with acetate (-CH₂COO⁻) moieties, increasing ligand flexibility .
  • Coordination Behavior: ADA²⁻ forms uranyl complexes with five cyclic oxygen donors, leading to red-shifted emission spectra (maxima at 492–564 nm) compared to ADC²⁻ complexes (maxima at 482–546 nm) . The increased donor strength of ADA²⁻ reduces uranyl bond order, altering photophysical properties .
  • Synthesis: ADA²⁻ is derived from 1,3-adamantanediacetic acid, synthesized via Hofmann degradation of 1,3-diaminoadamantane .
Dimethyl 1,3-Adamantanedicarboxylate (DMADC)
  • Structure : Methyl ester analogue of diethyl 1,3-adamantanedicarboxylate.
  • Properties :
    • Higher melting point (60–61°C) due to reduced steric hindrance of methyl groups .
    • Lower solubility in polar solvents compared to the diethyl ester.
  • Applications : Used in organic synthesis as a less volatile alternative to the diethyl ester .
Diethyl 1,3-Acetonedicarboxylate
  • Structure : Lacks the adamantane backbone, featuring a linear acetonedicarboxylate core.
  • Coordination Chemistry :
    • Forms less rigid metal complexes due to the absence of a bulky adamantane cage.
    • Primarily used in organic synthesis (e.g., Claisen condensations) rather than MOFs .

Comparative Analysis of Key Properties

Property This compound 1,3-Adamantanediacetate (ADA²⁻) Dimethyl 1,3-Adamantanedicarboxylate Diethyl 1,3-Acetonedicarboxylate
Rigidity High (adamantane core) Moderate (flexible acetate) High Low (linear structure)
Emission Maxima (nm) 482–546 (UO₂²⁺ complexes) 492–564 N/A N/A
Melting Point Not reported >250°C (acid form) 60–61°C Liquid at room temp
Solubility Soluble in organic solvents Low in water Low in polar solvents High in organic solvents
Primary Use MOFs, uranyl complexes Uranyl complexes Organic synthesis Organic reactions
Uranyl Complexes
  • ADC²⁻ vs. ADA²⁻: ADC²⁻ forms uranyl complexes with six cyclic oxygen donors, resulting in bluer emission spectra (e.g., complex 2: 482–546 nm) due to higher U–O bond order . ADA²⁻ complexes exhibit red-shifted emissions (e.g., complex 5: 492–564 nm) due to weaker U–O bonds from increased ligand donor strength . Structural studies reveal ADC²⁻ forms 1D polymers (e.g., [PPh₄]₂[(UO₂)₂(ADC)₃]), while ADA²⁻ favors discrete tetranuclear cages .
MOF Performance
  • ADC²⁻ in MOFs : The rigidity of ADC²⁻ enhances framework stability. For example, Mn²⁺-ADC MOFs exhibit syn,anti coordination modes, enabling supramolecular π-stacking interactions .
  • Linear Analogues: Non-adamantane dicarboxylates (e.g., acetonedicarboxylate) form less stable MOFs due to conformational flexibility .

Q & A

Q. What are the recommended safety protocols for handling diethyl 1,3-adamantanedicarboxylate in laboratory settings?

  • Methodological Answer : When handling this compound, use personal protective equipment (PPE) including dust masks, nitrile gloves, and chemical safety goggles. Work in a well-ventilated area with local exhaust ventilation. Avoid skin/eye contact and store the compound in sealed glass containers at room temperature (preferably <25°C) away from strong oxidizers. Post-experiment hygiene protocols (e.g., decontamination of gloves/lab coats) are critical to prevent cross-exposure .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A typical route involves esterification of 1,3-adamantanedicarboxylic acid with ethanol. For example, reacting 1,3-adamantanediacetyl dichloride with excess ethanol under reflux conditions yields the diethyl ester. Solvent selection (e.g., THF or acetonitrile) and stoichiometric control (molar ratio 1:2 for acid chloride:ethanol) are critical for >90% yield. Post-synthesis purification via recrystallization in ethanol removes unreacted starting materials .

Q. How is this compound characterized for purity and structural integrity?

  • Methodological Answer : Use melting point analysis (lit. range 60–61°C) and titration to confirm purity (>98%). Structural validation requires 1H^1H- and 13C^{13}C-NMR to identify adamantane backbone protons (δ 1.6–2.1 ppm) and ester carbonyl carbons (δ 170–175 ppm). FT-IR spectra should show C=O stretches at ~1740 cm1^{-1} and ester C–O stretches at 1250–1050 cm1^{-1} .

Advanced Research Questions

Q. How do counterion variations influence the structural topology of uranyl coordination polymers using 1,3-adamantanedicarboxylate derivatives?

  • Methodological Answer : Counterions (e.g., PPh4+\text{PPh}_4^+, NH4+\text{NH}_4^+) dictate coordination geometry and dimensionality. For example, [PPh4]2[(UO2)2(ADA)3][\text{PPh}_4]_2[(\text{UO}_2)_2(\text{ADA})_3] forms 1D polymers with hexagonal bipyramidal uranyl centers (U–Ocarboxylate_{\text{carboxylate}} bonds: 2.435–2.490 Å), while [NH4]2[PPh4]2[(UO2)4(ADA)6][\text{NH}_4]_2[\text{PPh}_4]_2[(\text{UO}_2)_4(\text{ADA})_6] forms discrete tetranuclear metallacycles. Competitive binding between nitrate and carboxylate ligands can alter coordination modes, necessitating crystallographic refinement (e.g., SHELXL) to resolve structural ambiguities .

Q. What spectroscopic techniques are effective in analyzing the coordination environment of uranyl complexes with 1,3-adamantanedicarboxylate ligands?

  • Methodological Answer : Solid-state emission spectroscopy (excitation at 420 nm) reveals uranyl luminescence peaks (482–564 nm) sensitive to ligand donor strength. For example, replacing a carboxylate with a nitrate ligand red-shifts emission maxima by ~10 nm due to reduced U=O bond order. Time-resolved luminescence decay measurements quantify ligand-to-metal charge transfer efficiency. Pair with EXAFS to confirm U–O bond distances (e.g., U–Ooxo_{\text{oxo}} = 1.763–1.779 Å) .

Q. How does the choice of solvent system affect the dimensionality and crystallographic packing of uranyl-adamantane dicarboxylate complexes?

  • Methodological Answer : Solvent polarity and coordination ability modulate assembly. In DMF/THF mixtures, uranyl/1,3-adamantanedicarboxylate forms 2D layers stabilized by PPh4+\text{PPh}_4^+ cations, while DMPU (a stronger donor) induces 3D frameworks via axial ligand substitution. Solvent thermal synthesis (140°C, autogenous pressure) with acetonitrile/water promotes 1D chains (Kitaigorodski packing index = 0.66) through π-stacking of aromatic counterions .

Q. What computational methods are suitable for modeling the supramolecular interactions in uranyl-adamantane dicarboxylate networks?

  • Methodological Answer : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., CH···O interactions at 3.255–3.383 Å). DFT calculations (B3LYP functional) optimize uranyl coordination geometries and predict emission spectra. Molecular dynamics simulations (e.g., GROMACS) model solvent effects on framework stability. Pair distribution function (PDF) analysis validates predicted vs. experimental bond lengths .

Data Contradiction Analysis

Q. Why do some uranyl-adamantane dicarboxylate complexes exhibit luminescence quenching, while others maintain high quantum yields?

  • Methodological Answer : Non-radiative decay pathways dominate in complexes with labile ligands (e.g., Ni(cyclen)\text{Ni}(\text{cyclen})) due to energy transfer to d-block metals. In contrast, rigid frameworks with PPh4+\text{PPh}_4^+ counterions minimize vibrational losses, preserving quantum yields (~1–5%). Contradictory reports on emission intensity often arise from differences in crystallinity or hydration state, necessitating controlled activation (e.g., heating under vacuum) before measurement .

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